HT-2 Toxin 13C22

概要

説明

HT-2 Toxin 13C22 is a stable isotope-labeled mycotoxin, specifically a trichothecene, which is a type of secondary metabolite produced by various species of Fusarium fungi. This compound is often used in environmental and food safety testing due to its stable isotope labeling, which allows for precise quantification and analysis in various matrices .

作用機序

Target of Action

The primary targets of HT-2 Toxin 13C22 are protein synthesis and cell proliferation processes in plants . It also affects various human and animal cells, including HepG2, A549, HEp-2, Caco-2, A-204, U937, Jurkat, and RPMI-8226 cancer cells .

Mode of Action

This compound interacts with its targets by inhibiting protein synthesis and cell proliferation . This results in reduced viability of the targeted cells .

Biochemical Pathways

The this compound affects the biochemical pathways related to protein synthesis and cell proliferation . The downstream effects of this interaction include oxidative stress, DNA damage, and autophagy .

Pharmacokinetics

It is known that t-2 toxin, from which this compound is derived, is rapidly metabolized and excreted in urine and feces .

Result of Action

The action of this compound leads to a reduction in the viability of targeted cells . It also induces oxidative stress, DNA damage, and autophagy, and can halt the development of cultured mouse embryos when used at a concentration of 10 nM .

生化学分析

Biochemical Properties

HT-2 Toxin 13C22 inhibits protein synthesis and cell proliferation in plants . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and activity .

Cellular Effects

This compound has been found to reduce the viability of various cancer cells, including HepG2, A549, HEp-2, Caco-2, A-204, U937, Jurkat, and RPMI-8226, with IC50 values ranging from 3.1 to 23 ng/ml . It also affects human umbilical vein endothelial cells with an IC50 value of 56.4 ng/ml .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting protein synthesis and inducing oxidative stress, DNA damage, and autophagy . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: HT-2 Toxin 13C22 is synthesized through a series of chemical reactions that incorporate carbon-13 isotopes into the molecular structure. The synthesis typically involves the use of labeled precursors and reagents to ensure the incorporation of the stable isotope at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the purification of the compound to achieve high purity levels required for analytical standards. The final product is often dissolved in acetonitrile to create a stable solution suitable for laboratory use .

化学反応の分析

Types of Reactions: HT-2 Toxin 13C22 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

HT-2 Toxin 13C22 has a wide range of applications in scientific research, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and detection of mycotoxins in various samples.

Biology: Employed in studies investigating the biosynthesis, metabolism, and detoxification of mycotoxins in biological systems.

Medicine: Utilized in toxicological studies to understand the effects of mycotoxins on human and animal health.

Industry: Applied in food safety testing to monitor and control mycotoxin contamination in agricultural products

類似化合物との比較

HT-2 Toxin 13C22 is similar to other trichothecene mycotoxins, such as T-2 Toxin and Deoxynivalenol. its stable isotope labeling makes it unique for analytical purposes. The incorporation of carbon-13 isotopes allows for more accurate and sensitive detection and quantification in complex matrices. Similar compounds include:

T-2 Toxin: Another trichothecene mycotoxin with similar toxicological properties but without stable isotope labeling.

This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research and industry .

生物活性

HT-2 toxin, a type A trichothecene mycotoxin, is a significant metabolite of T-2 toxin, primarily produced by the Fusarium species. This article examines its biological activity, including toxicity, immunological effects, and metabolic pathways, supported by data tables and relevant case studies.

Overview of HT-2 Toxin

HT-2 toxin is commonly found in contaminated cereal products and poses various health risks to humans and animals. It is noted for its potent biological activity, particularly in immunotoxicity and hematotoxicity. Understanding its biological effects is crucial for assessing risks associated with exposure.

Clinical Symptoms and Mechanisms

HT-2 toxin exhibits a range of clinical symptoms upon exposure, similar to those seen with T-2 toxin. These include:

- Gastrointestinal Damage : Oral exposure can lead to lesions in the upper gastrointestinal tract.

- Immunosuppression : Common effects include leucopenia and increased susceptibility to infections such as salmonella .

- Hematopoietic Effects : Changes in white and red blood cell counts have been observed, indicating potential hematotoxicity .

The European Food Safety Authority (EFSA) established a tolerable daily intake (TDI) of 0.1 µg/kg body weight for the combined intake of T-2 and HT-2 toxins based on observed adverse effects in animal studies .

Animal Studies

- Pigs : A study involving pigs demonstrated that exposure to HT-2 toxin resulted in significant immunological changes. Pigs fed diets containing 0.029 mg/kg body weight per day exhibited lower antibody responses compared to controls, highlighting the immunotoxic effects of HT-2 toxin .

- Chickens : In laying hens exposed to T-2 and HT-2 toxins, egg production decreased by approximately 22%, with increased incidences of cracked eggs and oral lesions observed .

Human Biomonitoring

A study conducted on human urine samples found detectable levels of HT-2 toxin and its metabolites in individuals from regions with high dietary exposure. This biomonitoring provides evidence of human exposure and potential health risks associated with HT-2 toxin consumption .

Metabolic Pathways

HT-2 toxin undergoes various metabolic processes in animals and humans. The primary metabolic pathway involves deacetylation from T-2 toxin, which can influence its toxicity profile. Research indicates that both toxins may share similar mechanisms of action at the cellular level, complicating risk assessments .

Table 1: Toxicity Data Summary

| Study Type | Species | Dose (mg/kg bw/d) | Observed Effects |

|---|---|---|---|

| Short-term Study | Pigs | 0.029 | Immunosuppression, altered blood cell counts |

| Long-term Study | Laying Hens | Variable | Reduced egg production, lesions |

| Human Biomonitoring | Adults | N/A | Detection of HT-2 metabolites in urine |

Table 2: Recovery Rates from Analytical Methods

| Toxin Type | Sample Matrix | Mean Recovery (%) | Minimum Detectable Level (ng) |

|---|---|---|---|

| HT-2 | Baby Food | 102 | 1.0 |

| T-2 | Cereal Mix | 98 | 0.4 |

特性

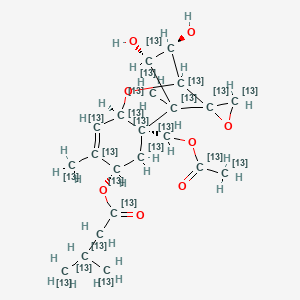

IUPAC Name |

[(2'R,4'S,7'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19?,20?,21+,22?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKLMTPXERFKEN-IDXVHKSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C]3([13C@@H]([13C@H]([13CH]([13C]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486469-92-4 | |

| Record name | 1486469-92-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。